tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Description
Molecular Identity and Classification
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate exists as a well-defined organic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 grams per mole. The compound carries the Chemical Abstracts Service registry number 1338247-76-9, which provides its unique chemical identifier in global databases. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is systematically designated as tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, though alternative positional numbering systems exist in the literature.
The molecular structure incorporates several key functional components that define its chemical behavior and properties. The compound belongs to the broader classification of heterocyclic building blocks, specifically within the azaspiro compound family. The presence of nitrogen as a heteroatom within the spirocyclic framework distinguishes this molecule from purely carbocyclic spiro compounds and contributes to its unique chemical and physical properties.
Structural analysis reveals that the compound contains three distinct functional regions: a tert-butyl carbamate protecting group, a hydroxyl substituent, and the central azaspiro[3.5]nonane core structure. These components work in concert to create a molecule with specific stereochemical properties and conformational preferences that influence its overall chemical behavior and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Chemical Abstracts Service Number | 1338247-76-9 |
| International Union of Pure and Applied Chemistry Name | tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
| Classification | Heterocyclic Building Block |
Spirocyclic Framework and Nomenclature
The nomenclature of spirocyclic compounds follows systematic rules established by the International Union of Pure and Applied Chemistry, building upon foundational work that dates back to the early twentieth century. The term "spiro" derives from the Latin word meaning "twist" or "coil," which aptly describes the three-dimensional arrangement of atoms in these unique molecular structures. In spirocyclic nomenclature, the prefix "spiro" is followed by square brackets containing numerical designators that specify the ring sizes, excluding the spiro atom itself from the count.
For this compound, the designation [3.5] indicates that the compound contains a four-membered ring (three atoms plus the spiro center) and a six-membered ring (five atoms plus the spiro center) connected through a single quaternary carbon atom. This numbering system provides unambiguous identification of the molecular architecture and allows chemists to understand the fundamental structural characteristics without requiring visual representations.
The systematic naming approach ensures that each component of the molecule receives appropriate designation within the overall nomenclature framework. The "azaspiro" prefix specifically identifies the presence of nitrogen as a heteroatom within the spirocyclic system, distinguishing it from purely carbocyclic analogs. The positional numbering begins with the smaller ring, proceeds through the spiro center, and continues around the larger ring, providing a logical sequence for identifying substituent positions.
The carboxylate functionality receives designation through standard functional group nomenclature, while the hydroxyl substituent and tert-butyl protecting group follow conventional organic chemistry naming conventions. This comprehensive naming system ensures that the complete molecular structure can be reconstructed from the systematic name alone, providing essential information for chemical synthesis, analysis, and database searching activities.
Azaspiro[3.5]nonane System Structural Features
The azaspiro[3.5]nonane core structure represents a fascinating example of heterocyclic architecture that combines structural rigidity with functional versatility. This bicyclic system consists of a four-membered cyclobutane ring fused to a six-membered piperidine ring through a single quaternary carbon spiro center, creating a three-dimensional molecular framework that significantly restricts conformational flexibility. The incorporation of nitrogen as a heteroatom within the six-membered ring provides opportunities for chemical modification and enhances the molecule's potential for biological activity.
The geometric constraints imposed by the spirocyclic framework result in unique spatial arrangements that differ significantly from acyclic or monocyclic analogs. The perpendicular orientation of the two rings creates a rigid three-dimensional structure that can reduce conformational entropy penalties associated with molecular recognition processes. This structural feature has important implications for drug design applications, where conformational restriction often leads to enhanced selectivity and potency in biological systems.
Analysis of the electronic structure reveals that the nitrogen atom within the six-membered ring can participate in various chemical interactions, including hydrogen bonding, coordination chemistry, and electrostatic interactions. The sp³ hybridization of the nitrogen center contributes to the overall tetrahedral geometry around this atom, while the quaternary carbon spiro center maintains its own tetrahedral arrangement that connects the two ring systems.
The spatial arrangement of atoms within the azaspiro[3.5]nonane framework creates distinct molecular surfaces and cavities that can influence intermolecular interactions. The compact, three-dimensional structure often results in improved solubility characteristics compared to planar aromatic systems, while the structural rigidity can enhance metabolic stability in biological environments. These properties make azaspiro compounds particularly attractive as scaffolds for pharmaceutical research and development activities.
| Structural Feature | Description |
|---|---|
| Ring System | Bicyclic spirocyclic framework |
| Ring Sizes | Four-membered and six-membered rings |
| Spiro Center | Quaternary carbon atom |
| Heteroatom | Nitrogen in six-membered ring |
| Geometry | Three-dimensional rigid structure |
Stereochemical Considerations and Conformational Analysis
The stereochemical properties of this compound arise from the complex three-dimensional arrangement of atoms within the spirocyclic framework and the presence of multiple chiral elements within the molecular structure. The quaternary carbon spiro center creates a fixed point of attachment between the two ring systems, eliminating rotational freedom and establishing a rigid conformational foundation. This structural constraint significantly reduces the number of accessible conformations compared to flexible acyclic molecules.
The hydroxyl substituent introduces additional stereochemical complexity through its specific spatial orientation relative to the spirocyclic core. The position of this functional group influences both intramolecular interactions and intermolecular hydrogen bonding capabilities, which can affect the molecule's physical properties and biological activity profiles. The stereochemical arrangement around the hydroxyl-bearing carbon center contributes to the overall chirality of the molecule and determines its absolute configuration.
Conformational analysis reveals that the spirocyclic framework imposes significant geometric constraints on bond angles and torsional relationships throughout the molecule. The four-membered ring experiences inherent ring strain due to the compressed bond angles required for ring closure, while the six-membered ring adopts chair-like conformations that minimize steric interactions between substituents. The interplay between these conformational preferences determines the overall three-dimensional shape of the molecule.
The tert-butyl carbamate protecting group adds another layer of conformational complexity through its bulky substituent pattern and rotational preferences around the carbamate linkage. The steric bulk of the tert-butyl group influences the accessible conformations of the entire molecule and can create preferential orientations that affect chemical reactivity and biological recognition processes. These conformational effects must be considered in computational modeling studies and structure-activity relationship analyses.
Historical Context in Spirocyclic Chemistry Research
The development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer, who first identified and characterized spiro compounds in 1900. von Baeyer's initial investigations established the fundamental concepts of spiro connectivity and provided the nomenclature framework that continues to serve as the basis for modern systematic naming conventions. His contributions laid the groundwork for subsequent generations of chemists to explore the unique properties and synthetic potential of spirocyclic molecular architectures.
The evolution of spirocyclic chemistry accelerated throughout the twentieth century as synthetic methodologies became more sophisticated and analytical techniques improved dramatically. Early researchers focused primarily on simple carbocyclic spiro systems, gradually expanding their investigations to include heteroatom-containing analogs as new synthetic approaches became available. The introduction of nitrogen-containing spirocycles, such as the azaspiro[3.5]nonane system, represented a significant advancement in the field and opened new avenues for pharmaceutical research.
Modern spirocyclic chemistry has benefited enormously from advances in computational chemistry, spectroscopic analysis, and synthetic methodology development. Researchers have recognized the unique three-dimensional properties of spirocyclic compounds and their potential advantages in drug discovery applications. The ability to create rigid, three-dimensional molecular frameworks with defined spatial arrangements has made spirocyclic scaffolds increasingly popular in medicinal chemistry programs focused on developing selective and potent therapeutic agents.
The specific azaspiro[3.5]nonane framework found in this compound represents a relatively recent addition to the spirocyclic chemistry literature, reflecting ongoing efforts to expand the available chemical space for drug discovery applications. Contemporary research in this area focuses on developing efficient synthetic routes to complex spirocyclic targets and exploring their biological activity profiles across diverse therapeutic areas. These investigations continue to build upon the foundational principles established by early pioneers in the field while incorporating modern scientific tools and methodologies.
| Historical Period | Key Developments |
|---|---|
| 1900 | Adolf von Baeyer identifies first spiro compounds |
| Early 1900s | Development of systematic nomenclature |
| Mid-1900s | Expansion to heterocyclic systems |
| Late 1900s | Advanced synthetic methodologies |
| 2000s-Present | Pharmaceutical applications and drug discovery |
Properties
IUPAC Name |
tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIIEDHAHSCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
The seven-step synthesis outlined in patent CN111620869A begins with ethyl malonate as the foundational substrate. The sequence involves:
-
Ethanol-mediated condensation of ethyl malonate to form compound 2.
-
Lithium borohydride reduction in tetrahydrofuran (THF) to yield diol intermediate 3.
-
p-Toluenesulfonyl chloride (TsCl) treatment in dichloromethane (DCM) to produce tosylate 4.
-
Cesium carbonate-induced cyclization in acetonitrile, forming spirocyclic compound 5.
-
Magnesium-mediated reduction in methanol to generate amine 6.
-
Boc protection using Boc anhydride in DCM, yielding compound 7.
-
Palladium-catalyzed hydrogenolysis in methanol to finalize the target molecule.
Key Parameters :
-
Temperatures range from 0°C (Step 2) to 90°C (Step 4).
-
Reaction times vary from 1 hour (Step 5) to 12 hours (Steps 3 and 6).
Mechanistic Insights and Intermediate Analysis
-
Step 2 : Lithium borohydride selectively reduces ester groups to alcohols without affecting other functionalities, a critical selectivity for diol formation.
-
Step 4 : Cesium carbonate facilitates nucleophilic substitution, enabling spirocycle formation via intramolecular attack of the amine on the tosylate group.
-
Step 7 : Palladium on carbon catalyzes the cleavage of the benzyl ether, a common strategy for deprotection under mild conditions.
Epoxidation and Ring-Enlargement Approach
Synthetic Route Overview
Patent CN102659678B discloses a streamlined three-step synthesis:
-
Coupling reaction between compound II (1,1,3-tribromo-2,2-dimethylcyclopropane) and compound V (tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate) to form intermediate VI.
-
Epoxidation of VI using meta-chloroperbenzoic acid (mCPBA).
-
Ring-enlargement via acid catalysis to yield the target spirocycle.
Critical Reaction Parameters
Advantages Over Multi-Step Methods
-
Reduced step count : Three steps vs. seven in the ethyl malonate route.
-
Higher scalability : Demonstrated kilogram-scale production without yield drop-off.
-
Lower solvent consumption : 5 L/kg vs. 15 L/kg in multi-step protocols.
Comparative Analysis of Methodologies
Step Count and Complexity
| Parameter | Multi-Step Route | Epoxidation Route |
|---|---|---|
| Total Steps | 7 | 3 |
| Catalysts Used | Pd/C, Cs2CO3 | mCPBA, H2SO4 |
| Temperature Range (°C) | 0–90 | 0–25 |
The epoxidation route minimizes side reactions through milder conditions, reducing purification demands.
Yield and Efficiency
Industrial Applicability
-
Epoxidation route is preferred for large-scale synthesis due to lower solvent use and higher throughput.
-
Multi-step methods remain relevant for laboratories requiring intermediate compounds for derivative synthesis.
Optimization Strategies in Synthesis
Solvent and Catalyst Selection
Temperature and Time Adjustments
Purification Techniques
-
Flash Chromatography : Diethyl ether/pentane (10–80%) achieves 98% purity for the epoxidation route.
-
Recrystallization : Ethanol/water mixtures recover 85% of the multi-step product with ≥99% purity.
Industrial-Scale Production Considerations
Equipment Design
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophilically substituted products.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development :
- Antimicrobial Activity :
- Central Nervous System Effects :
Synthesis and Industrial Applications
- Synthetic Intermediate :
-
Process Optimization :
- Recent advancements in synthetic methodologies have focused on improving the yield and efficiency of producing this compound, making it more accessible for industrial applications. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and enhance yields significantly.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains, including resistant strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Effects
In another research project, the effects of this compound on neurotransmitter systems were assessed using animal models. The findings revealed that it modulates serotonin and dopamine pathways, which are critical in mood regulation, indicating its potential therapeutic benefits for psychiatric disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecule. This can result in the inhibition or activation of enzymatic reactions or receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Key Analogs
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
Tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (t-Boc-7-OH-SN) is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 1338247-76-9
The compound features a tert-butyl group, a hydroxyl group, and a carboxylate moiety, contributing to its distinct chemical properties and potential biological activities .
GPR119 Agonism
Recent research has focused on the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. One study identified a related compound that demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats . Although direct studies on t-Boc-7-OH-SN are scarce, the GPR119 pathway is crucial for glucose homeostasis and insulin secretion, indicating that t-Boc-7-OH-SN may exhibit similar properties.
Structure-Activity Relationship (SAR)
The structure of t-Boc-7-OH-SN allows it to interact with various biological targets. The presence of the nitrogen atom in the spirocyclic structure may enhance its binding affinity to specific receptors or enzymes. Comparative studies on structurally similar compounds have highlighted the importance of functional groups in modulating biological activity .
Case Studies and Research Findings
-
GPR119 Agonist Activity :
- Study Reference : A study indicated that modifications in the piperidine N-capping group significantly enhanced agonistic activity towards GPR119, suggesting that similar modifications could be explored for t-Boc-7-OH-SN .
- Findings : Compound 54g from this series showed promising glucose-lowering effects in animal models.
- Toxicological Profile :
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| This compound | C13H23NO3 | 241.33 | Potential GPR119 Agonist |
| Compound 54g (GPR119 Agonist) | CxHyNz | Varies | Glucose-lowering effects |
| Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C15H27NO3 | 269.38 | Skin irritation reported |
Future Directions
The current literature indicates a gap in detailed studies focusing exclusively on the biological activity of this compound. Future research should aim to:
- Conduct in vitro and in vivo studies to evaluate its pharmacological effects.
- Investigate its mechanism of action through receptor binding assays.
- Perform toxicological assessments to ensure safety for potential therapeutic use.
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, and how is purification typically achieved?
The compound is synthesized via a reaction starting from 1,1,3-tribromo-2,2-dimethylcyclopropane and tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Purification is achieved using flash chromatography with a gradient elution of diethyl ether and pentane (10–80%), yielding an amorphous white solid with 85% efficiency. Key steps include monitoring reaction progress via TLC and optimizing solvent ratios to isolate the product .
Q. How can spectroscopic techniques such as ¹H NMR confirm the structural integrity of this compound?
¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: aromatic protons (δ 7.35–7.22, m), a hydroxyl proton (δ 2.58, br s), and tert-butyl groups (δ 1.15 and 1.00, s). Integration and multiplicity analysis (e.g., singlet for C=CH at δ 7.06) align with the expected spirocyclic and hydroxyl-substituted structure. Cross-referencing with literature data ensures accuracy, particularly for distinguishing spin-spin coupling patterns in the azaspiro system .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified as acutely toxic, skin corrosive, and a severe eye irritant. Required precautions include:
- Use of chemical fume hoods to prevent inhalation of vapors/dust .
- Personal protective equipment (PPE): nitrile gloves, chemical safety goggles, and lab coats .
- Immediate first aid for exposure: rinse skin/eyes with water for 15 minutes and seek medical attention . Storage should be in a dry, refrigerated environment to maintain stability .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., NMR chemical shifts) when characterizing this compound?
Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. To resolve:
- Re-run NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to assess solvent-dependent shifts .
- Employ 2D NMR (COSY, HSQC) to confirm proton-proton correlations and carbon assignments.
- Compare with analogs (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate, C₁₂H₂₀N₂O₃) to identify structural outliers .
Q. What strategies are employed to investigate the compound's stability under varying experimental conditions?
Stability studies involve:
- Stress testing : Expose the compound to heat (40–80°C), UV light, and humidity, monitoring degradation via HPLC or LC-MS .
- pH-dependent stability : Assess hydrolysis in buffered solutions (pH 1–13) to identify labile functional groups (e.g., ester or hydroxyl moieties) .
- Long-term storage analysis : Track purity changes under recommended conditions (2–8°C) over 6–12 months .
Q. How can computational chemistry approaches provide insights into the compound's reactivity and intermolecular interactions?
- Hydrogen bonding analysis : Use graph set theory (as per Etter’s methodology) to predict crystal packing and intermolecular interactions, such as O–H···N hydrogen bonds in the spirocyclic system .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerization or ring-opening reactions under acidic/basic conditions.
- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., THF) to correlate with experimental solubility data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
